molecular formula C8H14ClNO2 B2411116 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide CAS No. 923176-89-0

2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide

Cat. No.: B2411116
CAS No.: 923176-89-0
M. Wt: 191.66
InChI Key: BBUIXPAPCDMUOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. The presence of the chlorine atom in the compound provides unique reactivity compared to its bromine, iodine, and fluorine analogs .

Properties

IUPAC Name

2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUIXPAPCDMUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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